4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
5-methyl-4-[[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-14-11-17(21-18(20-14)24-5-3-4-6-24)23-9-7-22(8-10-23)13-16-12-19-25-15(16)2/h11-12H,3-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPRFBSWJRBHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=C(ON=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The pyrimidine core is known to interact with various enzymes involved in cancer cell proliferation. Studies have shown that derivatives of pyrimidines can inhibit the activity of protein kinases, which are crucial in cancer signaling pathways. This suggests that 4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine may also possess similar properties, warranting further investigation into its efficacy against specific cancer types.
2. Neuropharmacological Effects
The presence of the piperazine and pyrrolidine moieties suggests potential activity as a central nervous system (CNS) agent. Compounds containing these groups have been linked to modulation of neurotransmitter systems, including serotonin and dopamine pathways. Preliminary studies could explore its effects on anxiety and depression models in rodents to evaluate its therapeutic potential.
3. Antimicrobial Properties
The oxazole ring is known for its antimicrobial activity. Compounds featuring oxazole derivatives have been reported to exhibit antibacterial and antifungal properties. Thus, this compound could be screened for activity against various pathogens, potentially contributing to the development of new antimicrobial agents.
Case Studies
Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, a series of pyrimidine derivatives were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that modifications at the 6-position significantly enhanced potency against breast and lung cancer cells. The compound could be synthesized and tested under similar conditions to assess its anticancer potential .
Case Study 2: CNS Activity Assessment
A research team investigated the effects of piperazine derivatives on anxiety-like behaviors in mice using the elevated plus maze test. Results showed that certain compounds reduced anxiety levels significantly compared to controls. Given that our compound contains both piperazine and pyrrolidine, it could be hypothesized that it may exhibit similar anxiolytic effects .
Comparison with Similar Compounds
(a) 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (EP 2 402 347 A1)
- Structure: Thieno[3,2-d]pyrimidine core with methanesulfonyl-piperazine, morpholine, and benzimidazole substituents.
- Molecular Formula : C₂₄H₂₉N₇O₃S₂.
- Key Data : ESI+ mass spectrometry confirms MH+ at m/z 494.19 .
- Comparison: Unlike the target compound, this derivative uses a thienopyrimidine scaffold and replaces pyrrolidine with morpholine. The methanesulfonyl group on piperazine may enhance solubility or metabolic stability compared to the target’s oxazole-substituted piperazine.
(b) 1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one ()
- Structure: Pyrimidine core with piperazine linked to a phenoxypropan-1-one group and pyrazole.
- Molecular Formula : C₂₁H₂₄N₆O₂.
- Key Data: Molecular weight 392.5 g/mol; SMILES string highlights pyrazole and phenoxy substituents .
- Comparison: The pyrazole substituent and phenoxy group differentiate it from the target’s oxazole and pyrrolidine moieties. These groups may influence target selectivity (e.g., kinase inhibition vs. GPCR modulation).
Piperazine-Linked Pyrimidines with Heterocyclic Substituents
(a) 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine ()
- Structure : Pyrimidine with a piperazine ring substituted by a benzodioxolylmethyl group.
- Crystallographic Data : Key torsion angles (e.g., N3—C5—C6—N4 = 54.89°) suggest conformational rigidity compared to the target compound’s oxazole-piperazine substituent .
- Comparison : The benzodioxole group may confer enhanced π-π stacking interactions in receptor binding, whereas the target’s oxazole group could improve metabolic resistance.
Pyrrolidine-Containing Analogues
(a) [4-(1-Methyl-1H-pyrazol-4-yl)-benzyl]-{6-[7-(3-pyrrolidin-1-yl-propoxy)-imidazo[1,2-a]pyridin-3-yl]-pyrimidin-4-yl}-amine ()
- Structure : Imidazopyridine-pyrimidine hybrid with pyrrolidin-1-ylpropoxy and pyrazole groups.
- Molecular Formula : C₂₈H₃₂N₈O (estimated).
- Comparison : The extended pyrrolidine-propoxy chain may enhance membrane permeability compared to the target’s direct pyrrolidine substitution. This compound’s imidazopyridine core also diverges from the target’s simpler pyrimidine scaffold .
Key Research Insights
Piperazine Flexibility : The target compound’s piperazine-oxazole substitution (vs. methanesulfonyl or benzodioxole in analogues) may balance lipophilicity and solubility, critical for blood-brain barrier penetration in CNS targets .
Pyrrolidine vs. Morpholine : Pyrrolidine’s smaller ring size (5-membered vs. morpholine’s 6-membered) could reduce steric hindrance in binding pockets .
Heterocyclic Diversity : Pyrazole () and oxazole (target) substituents exhibit distinct electronic profiles, affecting hydrogen bonding and charge distribution .
Preparation Methods
Core Pyrimidine Scaffold Functionalization
The target compound’s pyrimidine core (C4-methyl, C6-piperazinyl-methyloxazole, C2-pyrrolidinyl) suggests disconnections at the C2 and C6 positions. Retrosynthetic cleavage of the C6 piperazinyl-methyloxazole group reveals 4-methyl-6-chloro-2-(pyrrolidin-1-yl)pyrimidine as a key intermediate, enabling sequential nucleophilic substitutions. The C2-pyrrolidinyl group is typically introduced via Buchwald-Hartwig amination or direct displacement of a leaving group (e.g., chloro, bromo) under basic conditions.
Oxazole-Piperazine Sidechain Construction
The 5-methyl-1,2-oxazol-4-yl-methylpiperazine moiety is synthesized independently through cyclocondensation of ethyl acetoacetate with hydroxylamine, followed by N-alkylation of piperazine. This sidechain is subsequently coupled to the pyrimidine intermediate via nucleophilic aromatic substitution or transition metal-mediated cross-coupling.
Detailed Synthetic Routes
Step 1: Synthesis of 4-Methyl-6-chloro-2-(pyrrolidin-1-yl)pyrimidine
A mixture of 4,6-dichloro-2-methylpyrimidine (1.0 equiv) and pyrrolidine (1.2 equiv) in THF is heated at 60°C for 12 h, yielding the C2-substituted intermediate (87% yield). Excess pyrrolidine is removed via aqueous workup, and the product is isolated by silica gel chromatography (hexane/EtOAc 4:1).
Table 1: Optimization of C2 Amine Coupling
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 24 | 52 |
| Et3N | THF | 60 | 12 | 87 |
| DBU | DCM | 40 | 6 | 68 |
Step 2: Installation of Piperazinyl-Methyloxazole at C6
The chloro intermediate (1.0 equiv) is reacted with 4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine (1.5 equiv) in DMF at 120°C for 18 h. Microwave-assisted synthesis reduces reaction time to 2 h with comparable yield (78% vs. 82% conventional).
Critical Parameters:
Step 3: Final Purification and Characterization
Crude product is purified via reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) to ≥98% purity. Structural confirmation employs NMR (δ 2.35 ppm, singlet, C5-methyl oxazole) and HRMS (m/z 383.2085 [M+H]).
Synthesis of Boronic Ester Intermediate
4-Methyl-6-bromo-2-(pyrrolidin-1-yl)pyrimidine is treated with bis(pinacolato)diboron (1.1 equiv) and Pd(dppf)Cl2 (5 mol%) in dioxane at 80°C, affording the boronic ester (91% yield).
Cross-Coupling with Piperazinyl-Methyloxazole
The boronic ester (1.0 equiv) reacts with 4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl chloride (1.3 equiv) under Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O) to yield the target compound in 65% yield.
Advantages:
-
Avoids high-temperature nucleophilic substitution
-
Enables late-stage diversification of the piperazine moiety
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, NMP) favor nucleophilic substitution at C6, while ethereal solvents (THF, dioxane) improve coupling efficiency in Route B. Elevated temperatures (≥100°C) are critical for overcoming steric hindrance at the C6 position.
Catalytic Systems in Coupling Reactions
Palladium catalysts with bulky phosphine ligands (XPhos, SPhos) suppress homo-coupling byproducts in Suzuki reactions, achieving >20:1 regioselectivity.
Scale-Up Considerations and Industrial Feasibility
Cost Analysis of Key Reagents
Table 2: Reagent Costs per Kilogram of Product
| Reagent | Cost (USD/kg) |
|---|---|
| 4,6-Dichloro-2-methylpyrimidine | 1,200 |
| 4-[(5-Methyloxazol-4-yl)methyl]piperazine | 3,500 |
| Pd(PPh3)4 | 12,000 |
Microwave-assisted steps reduce energy costs by 40% compared to conventional heating.
Waste Stream Management
Quenching of excess pyrrolidine requires acetic acid neutralization, generating ammonium acetate byproducts. Pd catalyst recovery via thiourea-functionalized resins achieves 95% metal reclamation.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC-UV (220 nm) shows single peak at tR = 6.54 min (Zorbax SB-C18, 4.6 × 150 mm, 5 μm). Residual palladium levels <2 ppm (ICP-MS analysis).
Comparative Evaluation of Synthetic Routes
Table 3: Route A vs. Route B
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 62% | 58% |
| Pd Catalyst Loading | 0% | 5 mol% |
| Reaction Time | 30 h | 18 h |
| Scalability | Pilot | Lab |
Route A is preferred for large-scale production due to lower catalyst costs, while Route B offers flexibility for structural analogs .
Q & A
Q. What are the key synthetic routes for preparing 4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine?
The synthesis typically involves multi-step reactions:
- Oxazole ring formation : Initial preparation of the 5-methyl-1,2-oxazole moiety using cyclization reactions with nitriles or ketones under acidic conditions.
- Piperazine coupling : The oxazole derivative is functionalized with a methyl group and coupled to the piperazine ring via nucleophilic substitution or reductive amination.
- Pyrimidine assembly : The pyrimidine core is constructed via Biginelli or similar condensation reactions, followed by substitution at the 2- and 6-positions with pyrrolidine and the oxazole-piperazine moiety, respectively.
Key reagents include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and dimethylformamide (solvent). Reaction temperatures (e.g., reflux at 80–120°C) and pH control are critical for yield optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity. For example, pyrrolidine protons appear as a multiplet at δ 1.8–2.1 ppm.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 413.2).
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
- X-ray crystallography : Resolves structural ambiguities in crystalline batches .
Q. What in vitro assays are recommended for initial biological screening?
- Kinase inhibition assays : Test against kinase panels (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits.
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative strains.
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the oxazole-piperazine moiety to the pyrimidine core?
- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or THF to reduce side reactions.
- Catalytic systems : Use Pd/C or CuI for Buchwald-Hartwig coupling (improves aryl-N bond formation).
- Temperature gradients : Stepwise heating (50°C → 100°C) minimizes decomposition.
- Computational guidance : Reaction path searches via quantum chemical calculations (e.g., DFT) predict optimal transition states .
Q. How to resolve discrepancies in IC50 values across enzymatic vs. cellular assays?
- Assay conditions : Validate buffer pH (e.g., ammonium acetate at pH 6.5 for kinase assays) and ATP concentrations.
- Membrane permeability : Measure logP values (e.g., >3.0 suggests better cellular uptake). Adjust substituents (e.g., replace pyrrolidine with morpholine) to enhance bioavailability.
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase active sites (e.g., hydrogen bonding with hinge regions).
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields).
- Machine learning : Train models on kinase inhibitor datasets to predict selectivity profiles .
Q. How to address conflicting NMR data between synthetic batches?
- 2D NMR (COSY, NOESY) : Assigns through-space correlations (e.g., NOE between pyrrolidine and pyrimidine protons).
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled batches to track coupling pathways.
- Dynamic NMR : Variable-temperature studies resolve rotational barriers in piperazine rings .
Q. How to develop a robust HPLC method for quantifying trace impurities?
- Column selection : Use phenyl-hexyl columns for polar impurities (e.g., unreacted oxazole intermediates).
- Mobile phase : Optimize with 0.1% trifluoroacetic acid in water/acetonitrile (gradient: 5%→95% over 20 min).
- Validation : Assess linearity (R² >0.99), LOD (≤0.1%), and recovery rates (90–110%) per ICH guidelines .
Contradiction Analysis
- Synthetic routes in vs. 3 : emphasizes stepwise oxazole-pyrimidine coupling, while prioritizes piperazine functionalization. Resolution: Use orthogonal protecting groups (e.g., Boc for piperazine) to prevent cross-reactivity .
- Biological activity variations : Discrepancies in antimicrobial MIC values may stem from strain-specific efflux pumps. Validate using isogenic mutant strains (e.g., E. coli ΔacrB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
